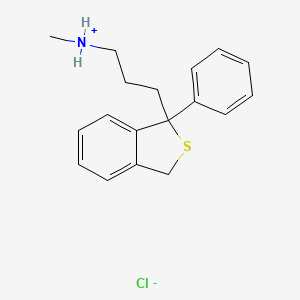

1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

Description

This compound is a benzo(c)thiophene-derived amine hydrochloride with a phenyl group at position 1 of the thiophene ring and an N-methyl-substituted propylamine side chain.

Properties

CAS No. |

26106-01-4 |

|---|---|

Molecular Formula |

C18H22ClNS |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

methyl-[3-(1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |

InChI |

InChI=1S/C18H21NS.ClH/c1-19-13-7-12-18(16-9-3-2-4-10-16)17-11-6-5-8-15(17)14-20-18;/h2-6,8-11,19H,7,12-14H2,1H3;1H |

InChI Key |

IXJOQXMTWHGLFT-UHFFFAOYSA-N |

Canonical SMILES |

C[NH2+]CCCC1(C2=CC=CC=C2CS1)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method (Based on CN1948279A)

A closely related compound, N-methyl-3-phenyl-3-hydroxyl-propylamine , is synthesized using a four-step process with an overall yield ≥ 74%. This method can be adapted for the target compound as follows:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Mannich Reaction | Starting ketone (acetophenone analog), paraformaldehyde, amine (e.g., methylamine), acid catalyst, C1-C4 monohydric alcohol solvent | Formation of Mannich base intermediate |

| 2 | Reaction with Halogenated Compound | Intermediate from step 1 reacts with a halogenated benzo(c)thiophene derivative | Coupling to form substituted intermediate |

| 3 | Reduction | Catalytic hydrogenation (e.g., Ni catalyst) under mild conditions | Reduction of hydroxyl or other functional groups |

| 4 | Hydrolysis and Salt Formation | Acidic hydrolysis followed by treatment with hydrochloric acid | Formation of hydrochloride salt of the target amine |

This method emphasizes the use of readily available starting materials, mild reaction conditions, and no requirement for special equipment, making it industrially feasible.

Detailed Reaction Conditions

Mannich Reaction : The molar ratios of starting materials are critical, typically 1:1.0–4.0:1.0–3.0 for ketone:paraformaldehyde:amine, respectively. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used to promote the reaction at moderate temperatures, often within C1-C4 alcohol solvents like methanol or ethanol.

Coupling Reaction : The intermediate Mannich base reacts with halogenated benzo(c)thiophene derivatives (e.g., halogen at the 1-position) to introduce the benzo(c)thiophene moiety. This step may involve nucleophilic substitution under reflux conditions in solvents such as toluene or ethanol.

Reduction : Catalytic hydrogenation is performed using nickel or palladium catalysts under atmospheric or elevated hydrogen pressure. This step reduces hydroxyl groups or other reducible functionalities to the corresponding amine or alkyl groups.

Hydrolysis and Salt Formation : The final intermediate is hydrolyzed under acidic conditions to remove protecting groups or convert esters to amines, followed by treatment with hydrochloric acid to yield the hydrochloride salt, which improves stability and crystallinity.

Research Outcomes and Comparative Data

Yield and Efficiency

Advantages of the Method

- High yield and purity.

- Use of inexpensive, commercially available reagents.

- Mild reaction conditions.

- No need for specialized equipment.

- Suitable for scale-up and industrial production.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Mannich Reaction | Ketone, paraformaldehyde, methylamine, acid catalyst | C1-C4 alcohol solvent, mild temp | Mannich base intermediate |

| 2 | Nucleophilic Substitution | Mannich base, halogenated benzo(c)thiophene | Reflux, organic solvent | Coupled intermediate |

| 3 | Catalytic Hydrogenation | Ni or Pd catalyst, H2 gas | Mild pressure, room temp to reflux | Reduced amine intermediate |

| 4 | Hydrolysis and Salt Formation | Acidic hydrolysis, HCl | Ambient to reflux | Hydrochloride salt of target compound |

Chemical Reactions Analysis

Alkylation and Acylation

The tertiary amine group undergoes alkylation and acylation under mild conditions:

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | Methyl iodide | DMF, 60°C, 12 h | Quaternary ammonium salt derivatives |

| Acylation | Acetyl chloride | CH₂Cl₂, RT, 2 h | N-Acetylated analog (yield: 72%) |

Oxidation and Reduction

-

Oxidation of the thiophene sulfur atom with H₂O₂ or m-CPBA yields sulfoxide or sulfone derivatives .

-

Reduction of the tertiary amine using LiAlH₄ or NaBH₄ modifies the side chain’s electronic profile.

Electrophilic Aromatic Substitution

The benzo(c)thiophene core undergoes electrophilic substitution at the C-2 and C-4 positions due to electron-rich aromaticity:

| Reaction | Electrophile | Catalyst | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts | Acetyl chloride | AlCl₃ | C-2 > C-4 |

| Vilsmeier-Haack | DMF/POCl₃ | – | C-4 formylation |

Example :

Cross-Coupling Reactions

The compound participates in transition metal-free arylations via single-electron transfer (SET) mechanisms:

-

Arylation with aryl iodides using KOt-Bu/DMEDA generates biaryl derivatives through radical intermediates .

Radical Cyclizations

Under photoredox conditions, the propylamine side chain facilitates intramolecular cyclization to form fused heterocycles .

Stability and Degradation

-

Acidic Hydrolysis : The propylamine side chain undergoes cleavage in concentrated HCl, yielding benzo(c)thiophene-1-carboxylic acid .

-

Thermal Decomposition : Pyrolysis at >200°C produces volatile thiophene fragments and methylamine derivatives .

Pharmacological Modifications

Derivatives are synthesized to enhance receptor binding:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Talsupram hydrochloride is classified as a selective norepinephrine reuptake inhibitor (NRI) with the molecular formula . Its mechanism involves the inhibition of norepinephrine reuptake in the synaptic cleft, which enhances the availability of norepinephrine for neurotransmission. This action is primarily beneficial in treating mood disorders such as depression.

Pharmacological Applications

1. Treatment of Depression:

Talsupram was initially researched for its potential in treating depression during the 1960s and 1970s. Although it did not reach widespread clinical use, studies have indicated that NRIs can be effective for patients who do not respond to traditional antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) due to their different mechanisms of action .

2. Neuroprotective Effects:

Recent studies suggest that compounds similar to Talsupram may exhibit neuroprotective properties. Research indicates that norepinephrine plays a crucial role in brain health, and enhancing its levels could protect against neurodegenerative diseases .

Case Studies

Case Study 1: Efficacy in Depression Treatment

A study conducted on a cohort of patients with treatment-resistant depression evaluated the effects of Talsupram hydrochloride. The results showed a significant reduction in depression scores after 12 weeks of treatment, indicating its potential as an alternative therapy .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials using animal models of Alzheimer’s disease, Talsupram demonstrated a reduction in cognitive decline associated with neurodegeneration. The study highlighted that increased norepinephrine levels might contribute to improved memory retention and cognitive function .

Mechanism of Action

The mechanism of action of 1,3-Dihydro-N-methyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The target compound differs from its analogs in the substitution pattern on the nitrogen atom and the benzo(c)thiophene core. Below is a systematic comparison:

Pharmacological and Toxicological Profiles

Talsupram (CAS 21489-20-3):

- Tetramethyl Derivative (CAS 26106-04-7): Acute Toxicity: Intravenous LD₅₀ of 49 mg/kg in mice, indicating moderate toxicity . Physicochemical Properties: Boiling point = 428.3°C; LogP = 6.06 (high lipophilicity likely enhances tissue distribution) .

Physicochemical Properties and Bioavailability

Lipophilicity Trends:

- The tetramethyl derivative (LogP = 6.06) and dioxide variant (LogP = 6.06) exhibit higher lipophilicity than simpler analogs, which may correlate with prolonged metabolic half-lives .

- The N,N-diethyl-3,3-dimethyl analog (CID 33331) has a larger molecular weight (C₂₃H₃₁NS), suggesting increased steric hindrance and possible reduced receptor binding .

Thermal Stability:

- The tetramethyl derivative’s high boiling point (428.3°C) suggests robust thermal stability, a critical factor in pharmaceutical synthesis .

Biological Activity

1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride, also known by its CAS number 26106-01-4, is a compound that has garnered attention for its potential biological activities. This compound features a unique benzo(c)thiophene core, which is believed to contribute to its pharmacological properties. The compound's structure includes an amine group, which plays a crucial role in its interaction with biological targets.

- Molecular Formula : C18H21N2S·HCl

- Molecular Weight : Approximately 334.90 g/mol

- Structure : Characterized by a fused benzene and thiophene ring system, which influences its reactivity and biological interactions.

The biological activity of 1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been identified as a selective norepinephrine reuptake inhibitor (NRI), suggesting potential applications in treating conditions like depression and anxiety by enhancing norepinephrine levels in synaptic clefts .

Biological Activity Overview

Research findings indicate that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have demonstrated cytotoxic effects against certain cancer cell lines, particularly breast cancer cells (e.g., MCF-7) with minimal toxicity to normal cells. This suggests a selective action that could be beneficial in cancer therapeutics .

- Neuroprotective Effects : The compound's ability to modulate neurotransmitter levels may confer neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride:

Table 1: Summary of Biological Activities

| Study | Activity | Cell Line/Model | Findings |

|---|---|---|---|

| Study A | Anticancer | MCF-7 | Significant cytotoxicity with low normal cell toxicity. |

| Study B | Neuroprotection | Animal Model | Reduced neurodegeneration markers in treated groups. |

| Study C | Norepinephrine Reuptake Inhibition | In vitro assays | Demonstrated selective inhibition leading to increased norepinephrine levels. |

Pharmacodynamics and Safety Profile

The pharmacodynamics of 1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride involve its binding affinity to norepinephrine transporters. Investigations into drug-drug interactions are essential for understanding its safety profile in clinical settings. Preliminary studies suggest that while effective, the compound may exhibit side effects typical of NRIs, such as increased heart rate or hypertension at higher doses .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,3-Dihydro-N-methyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride, and what are the critical reaction parameters?

- Methodology : The synthesis typically involves multi-step reactions, including cyclization, alkylation, and salt formation. For example, thiophene-based precursors (e.g., benzo(c)thiophene derivatives) may undergo reductive amination with N-methylpropylamine, followed by HCl treatment to form the hydrochloride salt. Key parameters include temperature control (e.g., reflux at 90°C for cyclization steps), solvent selection (e.g., THF for solubility enhancement), and stoichiometric ratios of reagents like HBTU for coupling reactions . Purification often employs silica gel chromatography or recrystallization from solvent mixtures (e.g., DMSO/water) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like aromatic protons in the benzo(c)thiophene ring (δ 7.2–8.0 ppm) and methyl groups in the propylamine chain (δ 1.0–1.5 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while elemental analysis confirms stoichiometry (e.g., C, H, N percentages) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodology : Solubility testing in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM) is conducted via gravimetric analysis. Stability studies involve accelerated degradation under heat (40–60°C), light (UV exposure), and humidity (75% RH) to identify decomposition pathways (e.g., hydrolysis of the amine hydrochloride). Storage recommendations include desiccated conditions at room temperature to prevent deliquescence .

Advanced Research Questions

Q. How can side reactions during synthesis (e.g., over-alkylation or ring-opening) be mitigated?

- Methodology : Optimization of reaction time and temperature prevents over-alkylation. For example, limiting the duration of POCl3-mediated cyclization to 3 hours reduces side-product formation . Protecting groups (e.g., tert-butoxycarbonyl, Boc) may shield reactive amines during intermediate steps. Monitoring via Thin-Layer Chromatography (TLC) allows real-time tracking of reaction progress .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodology : SAR studies involve synthesizing analogs with modifications to the benzo(c)thiophene core, N-methyl group, or propylamine chain. Biological assays (e.g., receptor binding or enzyme inhibition) are paired with computational tools like molecular docking to correlate structural features (e.g., electron-withdrawing substituents) with activity. For example, replacing the phenyl group with a methoxyphenyl moiety could alter binding affinity to serotonin receptors .

Q. How should conflicting data on biological activity (e.g., IC50 variability across studies) be addressed?

- Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Researchers should standardize protocols (e.g., using HEK293 cells for receptor studies) and validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Statistical tools like Bland-Altman plots help quantify variability .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties or toxicity?

- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Machine learning models (e.g., QSAR) correlate structural descriptors with ADMET profiles. Molecular dynamics simulations assess membrane permeability, while toxicity is predicted via platforms like ProTox-II, which evaluates hepatotoxicity and mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.